
Umbralisib hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Umbralisib hydrochloride is an oral, first-in-class dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). It is being developed by TG Therapeutics for the treatment of various hematological malignancies, including relapsed or refractory marginal zone lymphoma and follicular lymphoma . The compound received its first approval in the USA in February 2021 .
Preparation Methods
The synthesis of umbralisib hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed in the available literature .
Chemical Reactions Analysis
Umbralisib hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution Reactions: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles.
Major Products: The primary products formed from these reactions are derivatives of umbralisib with modified functional groups.
Scientific Research Applications
Umbralisib hydrochloride has several scientific research applications:
Chemistry: It is used as a tool compound to study the PI3K/AKT/mTOR signaling pathway.
Biology: The compound is utilized to investigate cellular processes such as protein synthesis, gene transcription, cell growth, and motility.
Industry: The compound is being explored for its potential in developing new therapeutic agents.
Mechanism of Action
Umbralisib hydrochloride exerts its effects by inhibiting PI3Kδ and CK1ε. The PI3K pathway is essential for B-cell receptor signaling, which is responsible for the progression of lymphoma. By inhibiting this pathway, this compound reduces the proliferation of malignant cells. Additionally, the compound inhibits other pathways involved in specific types of lymphoma, including the casein kinase pathway .
Comparison with Similar Compounds
Umbralisib hydrochloride is unique due to its dual inhibition of PI3Kδ and CK1ε. Similar compounds include:
Idelalisib: A PI3Kδ inhibitor.
Duvelisib: A dual PI3Kγ and PI3Kδ inhibitor.
Copanlisib: A pan-PI3K inhibitor.
Buparlisib: Another pan-PI3K inhibitor.
This compound exhibits improved selectivity for PI3Kδ compared to other PI3K inhibitors, making it a promising therapeutic agent .
Properties
Molecular Formula |
C31H25ClF3N5O3 |
|---|---|
Molecular Weight |
608.0 g/mol |
IUPAC Name |
2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H |
InChI Key |
QGVUVMVWYWMZIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate](/img/structure/B12321119.png)
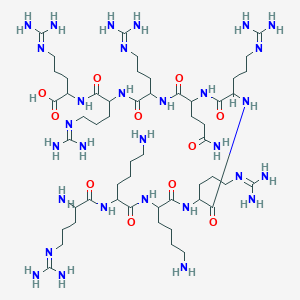
![methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate](/img/structure/B12321135.png)
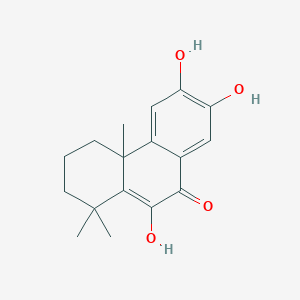
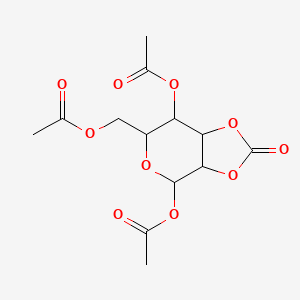

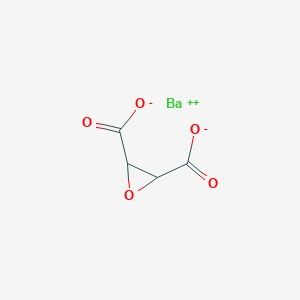

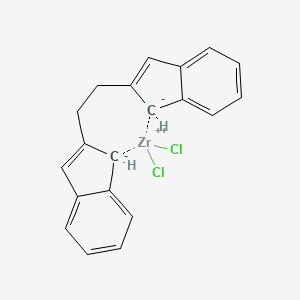
![2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12321188.png)

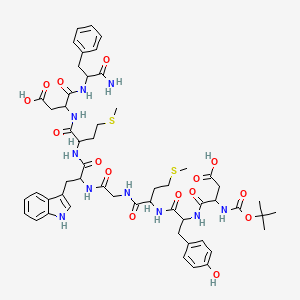
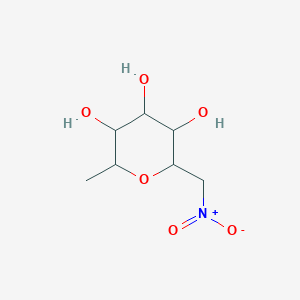
![5-(Furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione](/img/structure/B12321220.png)
